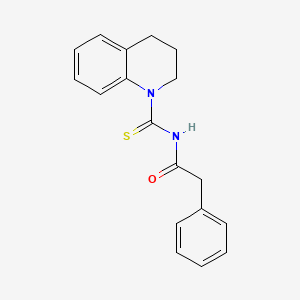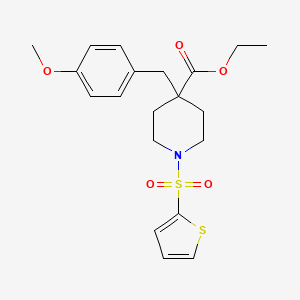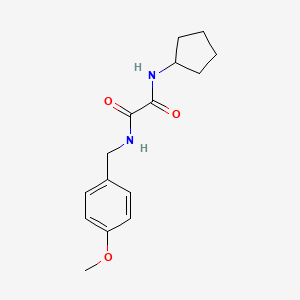
N-(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)-2-phenylacetamide, commonly known as DPC-681, is a chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to the class of quinoline-based compounds, which have been extensively studied for their potential therapeutic applications. DPC-681 has shown promising results in various preclinical studies, and researchers are exploring its potential use in treating various diseases.
Mécanisme D'action
The exact mechanism of action of DPC-681 is not fully understood. However, studies have suggested that DPC-681 exerts its therapeutic effects by inhibiting various signaling pathways involved in cell growth, survival, and inflammation. It has been shown to inhibit the activity of protein kinases, which play a crucial role in the regulation of cell growth and survival. DPC-681 has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
DPC-681 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DPC-681 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has been shown to improve cognitive function and motor coordination in animal models of neurodegenerative diseases. DPC-681 has also been shown to have anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
DPC-681 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a high purity and is soluble in various solvents, making it easy to use in various assays. However, DPC-681 also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential fully. Moreover, DPC-681 has not been tested in clinical trials, and its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for DPC-681 research. Firstly, further studies are needed to elucidate the mechanism of action of DPC-681 fully. Secondly, DPC-681 needs to be tested in clinical trials to determine its safety and efficacy in humans. Thirdly, researchers need to explore the potential use of DPC-681 in treating other diseases such as autoimmune disorders and infectious diseases. Fourthly, researchers need to optimize the synthesis method of DPC-681 to obtain higher yields and purity of the compound. Finally, researchers need to explore the use of DPC-681 in combination with other drugs to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of DPC-681 involves the reaction of 2-phenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3,4-dihydroquinoline in the presence of a base. The final product is obtained by reacting the intermediate with ammonium carbonate. The synthesis of DPC-681 is a multistep process that requires careful optimization of reaction conditions to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
DPC-681 has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. In preclinical studies, DPC-681 has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also shown neuroprotective effects and anti-inflammatory activity. DPC-681 has been tested in animal models of Alzheimer's disease and multiple sclerosis, and it has shown significant improvement in cognitive function and motor coordination.
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-quinoline-1-carbothioyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-17(13-14-7-2-1-3-8-14)19-18(22)20-12-6-10-15-9-4-5-11-16(15)20/h1-5,7-9,11H,6,10,12-13H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZAPYANJSEVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(3,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957998.png)
![methyl 2-[(3-{[(4-fluorobenzoyl)amino]methyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B4958005.png)
![methyl 2-{[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B4958011.png)
![4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4958018.png)
![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4958030.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4958031.png)
![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4958036.png)
![1-benzyl-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B4958040.png)


![(5S)-5-[(benzyl{[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4958071.png)
![1-[4-(4-iodophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4958075.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4958088.png)